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Compound of Interest

Compound Name: ST91

CAS No.: 59465-42-8

Cat. No.: B1217211

Get Quote

A-Hub for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for

researchers utilizing ST-91, a potent and selective α2-adrenoceptor agonist. The following

resources are designed to help improve the accuracy of ST-91 dose calculations and

streamline experimental workflows.

Frequently Asked Questions (FAQs)
1. What is ST-91 and what is its primary mechanism of action?

ST-91 is a selective agonist for α2-adrenergic receptors (α2-ARs). It displays a high selectivity

for α2 receptors over α1 receptors.[1][2] ST-91 does not readily cross the blood-brain barrier,

making it a valuable tool for studying peripheral α2-adrenoceptor effects. Its mechanism of

action involves binding to and activating α2-ARs, which are G protein-coupled receptors

associated with the Gi heterotrimeric G-protein.[3] This activation leads to the inhibition of

adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream

cellular effects.[4]
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2. How do I prepare ST-91 for in vitro and in vivo experiments?

ST-91 is soluble in both water and DMSO up to 100 mM.[1] For most in vivo applications,

sterile saline is a suitable vehicle. It is crucial to prepare fresh solutions and protect them from

light to prevent degradation. Always refer to the manufacturer's datasheet for specific batch

information on solubility and stability.

3. What are the common challenges in determining the correct dose for ST-91?

Receptor Subtype Selectivity: ST-91 acts predominantly at non-α2A-adrenoceptors, which

may be of the α2C subtype.[1][2] Different tissues and species express varying levels of α2-

AR subtypes, which can lead to different dose-response relationships.

In Vitro to In Vivo Extrapolation: Translating effective concentrations from cell-based assays

to effective doses in whole organisms is a significant challenge. Factors such as drug

metabolism, distribution, and clearance must be considered.

Route of Administration: The effective dose of ST-91 is highly dependent on the route of

administration (e.g., intravenous, intraperitoneal, intrathecal). Intrathecal administration, for

example, requires much lower doses to achieve a local effect in the spinal cord compared to

systemic administration.[5][6]

On- and Off-Target Effects: While highly selective for α2-ARs, at higher concentrations, ST-

91 may interact with other receptors, leading to off-target effects. It is essential to perform

dose-response studies to identify a therapeutic window that minimizes these effects.

4. What are some typical dose ranges for ST-91 in preclinical studies?

Dose ranges for ST-91 can vary significantly based on the animal model, route of

administration, and the endpoint being measured.

In Vitro Studies: In a study on rat mesenteric artery rings, ST-91 was used at concentrations

of 10⁻⁷ M and 10⁻⁶ M.[7]

In Vivo Antinociception Studies (Rats): For intrathecal (IT) administration in rats to assess

antinociceptive (pain-relieving) effects, doses in the range of 0.01 to 0.3 nmol have been

used.[5][6]
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In Vivo Central Effects Studies (Rats): For intracerebroventricular (ICVT) administration to

study central effects like feeding, dose-dependent responses have been observed with

doses ranging from 1 to 153 nmol.[8]

It is imperative to conduct pilot studies to determine the optimal dose for your specific

experimental conditions.

5. How can I minimize variability in my ST-91 dose-response experiments?

Animal Acclimation: Ensure animals are properly acclimated to the experimental environment

to reduce stress-induced physiological changes.

Consistent Dosing Technique: Use precise and consistent techniques for drug administration,

especially for specialized routes like intrathecal injections.

Control Groups: Always include appropriate vehicle control groups to account for any effects

of the solvent or the administration procedure itself.

Randomization and Blinding: Randomize animals to different treatment groups and blind the

experimenter to the treatment allocation to minimize bias.

Time-Course Studies: The effects of ST-91 can vary over time. Conduct time-course studies

to identify the peak effect time for your chosen endpoint.

Quantitative Data Summary
The following tables summarize key quantitative data for ST-91 from published literature.

Table 1: In Vitro Activity of ST-91

Receptor Subtype Assay Type pEC50 Reference

α2A-adrenoceptor
Cellular functional
assay

8.77 ± 0.08 [9]

α2B-adrenoceptor
Cellular functional

assay
7.20 ± 0.08 [9]
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| α2C-adrenoceptor | Cellular functional assay | 8.00 ± 0.16 |[9] |

Table 2: In Vivo Dose Ranges for ST-91 in Rats

Application
Route of
Administrat
ion

Dose Range
Animal
Model

Observed
Effect

Reference

Antinocicep
tion

Intrathecal
(IT)

0.01 - 0.3
nmol

Rat

Potentiation
of
morphine-
induced
analgesia

[5][6]

Central

Effects

Intracerebrov

entricular

(ICVT)

1 - 153 nmol Rat

Dose-

dependent

induction of

feeding

[8]

Cardiovascul

ar Effects

Intracerebrov

entricular

(ICVT)

Not specified

Spontaneousl

y

Hypertensive

Rat

Reduction in

arterial

pressure and

heart rate

[10]

| Cardiovascular Effects | Oral | Not specified | Spontaneously Hypertensive Rat | Acute

increase in arterial pressure, delayed slight lowering |[10] |

Experimental Protocols
Protocol: Generating a Dose-Response Curve for ST-91-Induced Antinociception using the Hot

Plate Test in Rats

This protocol outlines a method to determine the dose-dependent analgesic effect of

intrathecally administered ST-91 in rats.

1. Animals and Acclimation:

Use adult male Sprague-Dawley rats (250-300g).
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House the animals individually with free access to food and water.

Allow an acclimation period of at least 3-5 days to the facility and handling.

2. Intrathecal Catheter Implantation (if chronic dosing is planned):

Anesthetize the rat following approved institutional protocols.

Surgically implant an intrathecal catheter into the subarachnoid space at the lumbar level.

Allow a recovery period of 5-7 days post-surgery.

Verify catheter patency and placement.

3. Hot Plate Test Apparatus:

Use a commercially available hot plate apparatus with a temperature-controlled surface.

Set the surface temperature to a constant, noxious, but non-tissuedamaging level (e.g., 52.5

± 0.5 °C).[11]

The apparatus should have a transparent cylinder to confine the rat to the heated surface.

[12]

4. Experimental Procedure:

Baseline Latency:

Place each rat on the hot plate and start a timer.

Measure the latency to the first sign of nociception, which can be either hind paw licking or

jumping.[11][13]

To prevent tissue damage, implement a cut-off time (e.g., 45-60 seconds) at which the rat

is removed from the plate if no response is observed.[11]

Allow at least a 30-minute interval before any further testing.

Drug Administration:
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Prepare dilutions of ST-91 in sterile saline to achieve the desired doses (e.g., 0.01, 0.03,

0.1, 0.3 nmol) in a small volume suitable for intrathecal injection (e.g., 10 µL).

A control group should receive an equivalent volume of sterile saline.

Administer the assigned dose or vehicle via the intrathecal catheter.

Post-Treatment Latency:

At a predetermined time after injection (e.g., 15 minutes, based on pilot studies), place the

rat back on the hot plate and measure the response latency as described for the baseline.

Test animals from different dose groups in a randomized order.

5. Data Analysis:

The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE),

calculated as: %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline

latency) ] x 100

Plot the %MPE (Y-axis) against the log of the ST-91 dose (X-axis).

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the

ED50 (the dose that produces 50% of the maximal effect).
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Caption: Signaling pathway of ST-91 via the α2-adrenergic receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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